4-(Phenylsulfonyl)piperazine-1-carbaldehyde
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Overview
Description
4-(Phenylsulfonyl)piperazine-1-carbaldehyde is a chemical compound . It has been mentioned in a study investigating the anti-nociceptive and anti-inflammatory effects of a new piperazine compound .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 4-(Phenylsulfonyl)piperazine-1-carbaldehyde is characterized by a six-membered ring containing two opposing nitrogen atoms . The compound has a molecular weight of 254.31 .Physical And Chemical Properties Analysis
4-(Phenylsulfonyl)piperazine-1-carbaldehyde is a powder at room temperature .Scientific Research Applications
Anti-inflammatory Research
This compound has been studied for its potential anti-inflammatory effects. Research suggests that derivatives of piperazine, such as 4-(Phenylsulfonyl)piperazine-1-carbaldehyde , may exhibit significant anti-nociceptive and anti-inflammatory activities. These properties are crucial in the development of new medications for treating chronic inflammatory diseases .
Organic Synthesis
In the field of organic chemistry, 4-(Phenylsulfonyl)piperazine-1-carbaldehyde is valuable as a precursor in synthesizing various piperazine derivatives. These derivatives are essential for constructing complex molecules with potential pharmacological activities .
Pharmaceutical Development
The compound’s structure, featuring a piperazine ring and a sulfonyl group, makes it a candidate for creating pharmaceuticals, particularly as a scaffold in drug design. It can be used to synthesize compounds with potential as diuretics, antipsychotics, and antihistamines .
Material Science
In material science, 4-(Phenylsulfonyl)piperazine-1-carbaldehyde can be utilized in the synthesis of new materials with unique properties, such as polymers or coatings, which may have industrial applications due to their stability and chemical properties .
Biotechnology Research
Biotechnological applications may involve the use of this compound in enzyme inhibition studies, which are fundamental in understanding metabolic pathways and developing new biotechnological processes .
Environmental Applications
While direct environmental applications of 4-(Phenylsulfonyl)piperazine-1-carbaldehyde are not widely reported, its derivatives could be explored for their potential use in environmental bioremediation, such as in the degradation of pollutants or as sensors for environmental toxins .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various biological targets, such as enzymes involved in inflammatory responses .
Mode of Action
It’s known that the compound can undergo various chemical reactions, including free radical reactions and nucleophilic substitutions . These reactions could potentially alter the function of its biological targets.
Biochemical Pathways
Similar compounds have been shown to influence pathways related to inflammation and pain perception .
Result of Action
Similar compounds have been shown to exhibit anti-inflammatory effects, reducing the levels of pro-inflammatory cytokines il-1β and tnf-α .
Future Directions
The future directions for 4-(Phenylsulfonyl)piperazine-1-carbaldehyde and similar compounds could involve further exploration of their potential biological activities. For instance, piperazine derivatives have been investigated for their anti-tubercular activity , and indole derivatives, which share structural similarities with piperazine derivatives, have been studied for their presence in selected alkaloids .
properties
IUPAC Name |
4-(benzenesulfonyl)piperazine-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c14-10-12-6-8-13(9-7-12)17(15,16)11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXHRXXJOILMFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Phenylsulfonyl)piperazine-1-carbaldehyde |
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